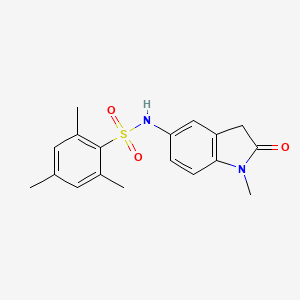

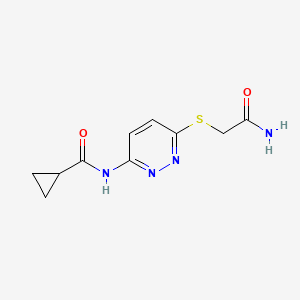

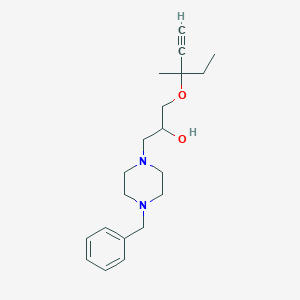

(E)-2-(4-(4-bromophenyl)thiazol-2-yl)-3-(2-nitrophenyl)acrylonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

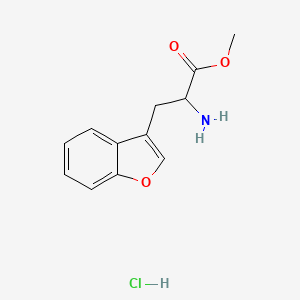

“(E)-2-(4-(4-bromophenyl)thiazol-2-yl)-3-(2-nitrophenyl)acrylonitrile” is a chemical compound with the molecular formula C18H10BrN3O2S and a molecular weight of 412.26. It is a derivative of 4-(4-bromophenyl)-thiazol-2-amine .

Synthesis Analysis

The synthesis of 4-(4-bromophenyl)-thiazol-2-amine derivatives, which includes “this compound”, involves a mixture of p-bromo acetophenone, thiourea, and iodine being refluxed for 11–12 hours. The reaction mixture is then cooled and washed with diethyl ether to remove unreacted acetophenone and iodine .Molecular Structure Analysis

The molecular structure of “this compound” was confirmed by physicochemical and spectral characteristics .Chemical Reactions Analysis

The synthesized compounds were evaluated for their in vitro antimicrobial activity using a turbidimetric method and anticancer activity against the oestrogen receptor-positive human breast adenocarcinoma cancer cell line (MCF7) by Sulforhodamine B (SRB) assay .Applications De Recherche Scientifique

Chemosensor Development

Novel benzimidazoles and benzimidazo[1,2-a]quinolines derivatives, similar in structure to the compound , have been synthesized and investigated for their potential as chemosensors for different cations. These compounds exhibited selectivity towards Zn2+ and Ag+ cations, demonstrating their potential application in the detection and quantification of specific metal ions in various environments (Hranjec et al., 2012).

Corrosion Inhibition

Research on thiophene derivatives, closely related to the specified compound, has shown significant corrosion inhibition efficiency on mild steel in acidic media. These studies suggest that such compounds can serve as effective cathodic inhibitors, offering protection against corrosion in industrial applications (Verma et al., 2016).

Photoluminescence Properties

Studies on thiophene derivatives with bis-diarylacrylonitrile units have revealed that these compounds exhibit green fluorescence in solid state and in solution under UV irradiation. This suggests their application in developing fluorescent materials for use in optical devices and sensors (Xu et al., 2012).

Anticancer and Antimicrobial Activities

Heteroarylacrylonitriles, including structures similar to the chemical in focus, have been synthesized and shown to possess in vitro cytotoxic activities against various human cancer cell lines. Additionally, these compounds have demonstrated moderate to strong antimicrobial activities, highlighting their potential in medicinal chemistry for the development of new therapeutic agents (Sa̧czewski et al., 2004).

Optical and Electronic Materials

Novel fluorescent thiazoles based on an acrylonitrile core have been designed for applications that leverage their optical properties, including aggregation-induced emission enhancement (AIEE) and significant positive solvatochromism. These properties make them suitable for use in organic electronics, optical sensors, and bioimaging technologies (Eltyshev et al., 2021).

Propriétés

IUPAC Name |

(E)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-(2-nitrophenyl)prop-2-enenitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H10BrN3O2S/c19-15-7-5-12(6-8-15)16-11-25-18(21-16)14(10-20)9-13-3-1-2-4-17(13)22(23)24/h1-9,11H/b14-9+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFNVRHBPMSAJCN-NTEUORMPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)Br)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)/C=C(\C#N)/C2=NC(=CS2)C3=CC=C(C=C3)Br)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H10BrN3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(2,4-Dimethylphenyl)-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2388656.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acrylamide](/img/structure/B2388669.png)